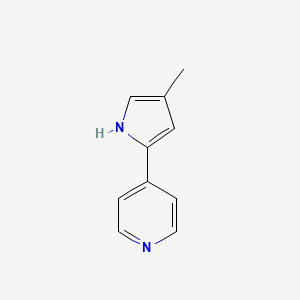

4-(4-Methyl-2-pyrrolyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-(4-methyl-1H-pyrrol-2-yl)pyridine |

InChI |

InChI=1S/C10H10N2/c1-8-6-10(12-7-8)9-2-4-11-5-3-9/h2-7,12H,1H3 |

InChI Key |

BFLTVPOHOVPXSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 4 Methyl 2 Pyrrolyl Pyridine

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(4-methyl-2-pyrrolyl)pyridine, two primary disconnection approaches are considered, targeting the formation of either the pyrrole (B145914) ring or the bond connecting the two heterocyclic rings.

Approach A: Pyrrole Ring Formation (Paal-Knorr Synthesis)

This approach involves disconnecting the pyrrole ring, identifying a 1,4-dicarbonyl compound and an aminopyridine as the key precursors. This strategy leads to the well-established Paal-Knorr pyrrole synthesis, a reliable method for forming substituted pyrroles. nih.govmdpi.com

Disconnection: C-N and C-C bonds within the pyrrole ring.

Precursors: 2-Amino-4-methylpyridine and a 1,4-dicarbonyl compound, such as 2,5-hexanedione.

Approach B: Pyrrole-Pyridine Linkage (Cross-Coupling Reaction)

The second major strategy involves the disconnection of the C-C bond linking the pyrrole and pyridine (B92270) rings. This approach utilizes modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds between aromatic systems. cdnsciencepub.com

Disconnection: The C-C bond between the pyrrole and pyridine rings.

Precursors: A halogenated pyridine (e.g., 2-bromo-4-methylpyridine) and a pyrrole derivative with a boronic acid or boronic ester group, or vice versa.

These two approaches form the basis for the modular synthesis of the this compound core structure, allowing for the introduction of various substituents on either ring system.

Modular Synthesis Protocols for Pyrrolyl-Pyridine Core Structures

Modular synthesis allows for the systematic construction of a target molecule from distinct building blocks, facilitating the generation of analogues for structure-activity relationship studies.

The Paal-Knorr synthesis is a prime example of a condensation and cyclization pathway for constructing the pyrrolyl-pyridine core. nih.govmdpi.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-amino-4-methylpyridine, to form the pyrrole ring.

The reaction typically proceeds under acidic conditions, which catalyze the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The choice of acid catalyst and reaction conditions can significantly influence the reaction rate and yield.

Table 1: Illustrative Conditions for Paal-Knorr Synthesis of N-Aryl Pyrroles

| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux | 85 | mdpi.com |

| 2 | 2,5-Hexanedione | 4-Methoxyaniline | p-Toluenesulfonic Acid | Toluene | Reflux | 92 | mdpi.com |

| 3 | 2,5-Hexanedione | 2-Aminopyridine | None | None | Room Temp | 78 | rgmcet.edu.in |

This table presents representative conditions for the Paal-Knorr synthesis of N-aryl pyrroles, which are analogous to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a versatile and efficient method for connecting pre-functionalized pyrrole and pyridine rings. cdnsciencepub.com This approach offers high functional group tolerance and allows for the late-stage introduction of diversity.

The key components for a Suzuki coupling are an organoboron compound (boronic acid or ester) and an organohalide, in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of a 2-halopyridine with a pyrroleboronic acid or a 2-halopyrrole with a pyridineboronic acid.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Heterocycles

| Entry | Organohalide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 95 | cdnsciencepub.com |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 91 | organic-chemistry.org |

| 3 | 2-Bromo-4-methylpyridine | 1-(tert-Butoxycarbonyl)pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 88 | nih.gov |

This table illustrates typical conditions for Suzuki-Miyaura coupling involving pyridine and other aromatic systems, which can be adapted for the synthesis of this compound.

Once the this compound core is assembled, further functionalization can be achieved through selective reactions on either the pyrrole or pyridine ring.

Pyrrole Ring Functionalization: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. cdnsciencepub.com The directing effects of the pyridine substituent would need to be considered to achieve regioselectivity. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). cdnsciencepub.com

Pyridine Ring Functionalization: The pyridine ring is generally less reactive towards electrophilic substitution than pyrrole. However, functionalization can be achieved through various methods, including nucleophilic aromatic substitution on activated pyridines or through directed ortho-metalation if a suitable directing group is present. The methyl group on the pyridine ring can also be a site for functionalization, for example, through radical bromination followed by nucleophilic substitution. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of both the Paal-Knorr synthesis and Suzuki coupling can be significantly enhanced through the optimization of reaction conditions and catalyst systems.

For the Paal-Knorr synthesis , optimization may involve screening different acid catalysts (both Brønsted and Lewis acids), solvents, and reaction temperatures. Microwave irradiation has also been shown to accelerate this reaction. mdpi.com

In Suzuki-Miyaura coupling , the choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and turnover numbers. organic-chemistry.org For challenging couplings involving heteroaromatics, specialized phosphine (B1218219) ligands such as SPhos or XPhos are often employed to improve catalytic activity. Catalyst loading can also be optimized to minimize cost and residual metal contamination in the final product. nih.gov

Table 3: Catalyst and Ligand Optimization for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 65 | organic-chemistry.org |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 91 | organic-chemistry.org |

| 3 | Pd(dppf)Cl₂ | - | Na₂CO₃ | DME | 88 | nih.gov |

This table provides a comparison of different catalyst/ligand systems for the Suzuki-Miyaura coupling of heteroaryl halides, demonstrating the impact of optimization.

Green Chemistry Principles in the Synthesis of Pyrrolyl-Pyridine Derivatives

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes.

Atom Economy: The Paal-Knorr synthesis exhibits good atom economy, as the primary byproduct is water. rgmcet.edu.in Cross-coupling reactions can also have high atom economy, although the generation of stoichiometric salt byproducts is a consideration.

Use of Safer Solvents: Efforts have been made to replace traditional organic solvents with greener alternatives. For the Paal-Knorr reaction, water has been successfully used as a solvent. researchgate.net For Suzuki couplings, aqueous solvent systems or solvent-free conditions are being explored.

Catalysis: The use of highly efficient and recyclable catalysts is a key aspect of green chemistry. For Suzuki couplings, developing catalysts with low palladium loading and the ability to be recycled is an active area of research. nih.gov Heterogeneous catalysts, such as palladium supported on various materials, offer advantages in terms of separation and reuse.

Energy Efficiency: The use of microwave irradiation or mechanochemical methods (ball milling) can reduce reaction times and energy consumption compared to conventional heating. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Advanced Spectroscopic and Structural Elucidation of 4 4 Methyl 2 Pyrrolyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-(4-Methyl-2-pyrrolyl)pyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals of this compound, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY correlations would be expected between the protons on the pyridine (B92270) ring and between the protons on the pyrrole (B145914) ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the pyridine and pyrrole rings. For instance, correlations between the pyrrole N-H proton and carbons in the pyridine ring would confirm the 2-substituted pyridine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This can be used to confirm the regiochemistry and to study the preferred conformation of the molecule in solution.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2/H-6 | ~8.5-8.7 | ~150 |

| Pyridine H-3/H-5 | ~7.2-7.4 | ~122 |

| Pyridine C-4 | - | ~148 |

| Pyrrole N-H | ~9.0-10.0 | - |

| Pyrrole H-3 | ~6.2-6.4 | ~108 |

| Pyrrole H-5 | ~6.8-7.0 | ~118 |

| Pyrrole C-2 | - | ~130 |

| Pyrrole C-4 | - | ~125 |

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid state, including the identification of polymorphs. While ssNMR can be challenging for paramagnetic materials, recent advancements have expanded its applicability. rsc.orgnih.govnih.gov For diamagnetic crystalline solids like this compound, ssNMR can provide valuable information about the local environment of each nucleus. Different crystalline forms (polymorphs) will generally exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. This allows for the identification and characterization of different polymorphic forms, which can have significant implications for the physical properties of the material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. youtube.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound, one would expect to observe N-H stretching vibrations from the pyrrole ring (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations from both aromatic rings and the methyl group (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the pyridine and pyrrole rings (in the fingerprint region, roughly 1400-1600 cm⁻¹). researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrations may be active in one technique but not the other. This can provide additional structural information. For instance, the symmetric ring breathing modes of the aromatic rings are often strong in the Raman spectrum. researchgate.netnih.gov

Table 2: Expected Vibrational Frequencies for this compound Note: This is a predicted table based on general functional group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Pyrrole) | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1400-1600 | IR, Raman |

| C-N Stretch | 1300-1400 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. academie-sciences.fryoutube.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), HRMS can distinguish between different elemental compositions that may have the same nominal mass. For this compound (C₁₀H₁₀N₂), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. This technique is essential for verifying the identity of a newly synthesized compound and for ruling out the presence of unexpected byproducts. The use of HRMS in conjunction with techniques like liquid chromatography (LC-HRMS) allows for the analysis of complex mixtures and the identification of individual components. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. researchgate.netresearchgate.net

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum of this compound would be expected to show π-π* transitions characteristic of the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents.

Fluorescence Spectroscopy: Following excitation with light, some molecules can relax back to the ground state by emitting a photon. This process is known as fluorescence. The fluorescence spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). The photophysical properties of pyrrole-pyridine based compounds are of interest due to their potential applications in areas such as sensing and materials science. beilstein-journals.orgmdpi.comnih.gov The study of related systems suggests that these molecules can exhibit interesting luminescent properties. acs.org

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline molecule with atomic-level precision. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. Furthermore, this technique reveals how the molecules are arranged in the crystal lattice, providing valuable information about intermolecular interactions such as hydrogen bonding and π-π stacking. beilstein-journals.org This detailed structural information is crucial for understanding the solid-state properties of the compound and for rationalizing its chemical and physical behavior. The crystal structure of related pyrrole-pyridine systems has been shown to exhibit interesting hydrogen bonding networks. beilstein-journals.org

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Pyrrole |

| 4-Methylpyridine (B42270) |

| 6-(pyrrol-2-yl)-2,2'-bipyridine |

| 2-(pyrrol-2-yl)-1,10-phenanthroline |

| 2-(2-(N-methylbenz[d,e]imidazole)-6-(pyrrol-2-yl)-pyridine |

| N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine |

| Zirconium pyridine dipyrrolide |

| 2-phenylthiazole |

| Thiophenes |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Analogs

Currently, there is no publicly available research or data on the chiroptical spectroscopy of chiral analogs of this compound. Therefore, no detailed research findings or data tables can be presented for this section.

Computational and Theoretical Chemical Investigations of 4 4 Methyl 2 Pyrrolyl Pyridine

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

The in-silico prediction of spectroscopic parameters is a powerful tool in modern chemistry, offering insights into molecular structure and properties before a compound is synthesized or enabling the interpretation of experimental data. For 4-(4-Methyl-2-pyrrolyl)pyridine, computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework for predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. While specific, peer-reviewed computational studies exclusively detailing the predicted spectroscopic parameters for this compound are not readily found in the public domain, the well-established methodologies for similar heterocyclic compounds allow for a robust understanding of how such predictions would be performed.

Computational approaches to predict NMR and vibrational spectra typically begin with the optimization of the molecule's three-dimensional geometry. This is a critical step, as the accuracy of the predicted spectra is highly dependent on the quality of the calculated molecular structure. DFT methods are widely employed for this purpose, with the B3LYP functional and a basis set such as 6-311++G(d,p) being a common choice for achieving a balance between accuracy and computational cost. nih.govresearchgate.net The inclusion of a solvent model, often the Polarizable Continuum Model (PCM), is crucial for simulating the conditions under which experimental spectra are typically recorded, as solvent interactions can influence molecular geometry and electronic distribution. nih.gov

Once the optimized geometry is obtained, the same level of theory can be used to calculate the NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is the standard for this, from which the isotropic shielding values are derived. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. idc-online.com This process would yield predicted ¹H and ¹³C NMR chemical shifts for each unique atom in this compound.

Similarly, the vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of harmonic vibrational frequencies corresponding to the fundamental modes of vibration for the molecule. nih.govnih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis can further be used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, ring breathing, or methyl group deformations. nih.gov

The following tables illustrate the type of data that would be generated from a comprehensive computational study of this compound. It is important to reiterate that the values presented are illustrative of the type of data and are not based on actual published computational results for this specific molecule.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole (B145914) N-H | Value | - |

| Pyrrole C2 | - | Value |

| Pyrrole C3-H | Value | Value |

| Pyrrole C4-CH₃ | Value | Value (C4), Value (CH₃) |

| Pyrrole C5-H | Value | Value |

| Pyridine (B92270) C2'-H | Value | Value |

| Pyridine C3'-H | Value | Value |

| Pyridine C4' | - | Value |

| Pyridine C5'-H | Value | Value |

| Pyridine C6'-H | Value | Value |

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch (Pyrrole) | Value |

| Aromatic C-H Stretch (Pyridine/Pyrrole) | Value Range |

| C-H Stretch (Methyl) | Value Range |

| Pyridine Ring Breathing | Value |

| Pyrrole Ring Breathing | Value |

| C-N Stretch (Inter-ring) | Value |

| Methyl C-H Bending | Value Range |

| C-H Out-of-Plane Bending | Value Range |

Such computational investigations provide invaluable, atom-level detail that complements experimental spectroscopic analysis, aiding in the definitive structural elucidation and characterization of novel compounds like this compound.

Coordination Chemistry and Ligand Design with 4 4 Methyl 2 Pyrrolyl Pyridine

Chelation Behavior and Coordination Modes of the Pyrrolyl-Pyridine Ligand

The 4-(4-methyl-2-pyrrolyl)pyridine ligand typically functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of both the pyridine (B92270) and the deprotonated pyrrole (B145914) rings. This chelation forms a stable five-membered ring with the metal ion. The deprotonation of the pyrrole nitrogen is a common feature upon complexation, resulting in a monoanionic ligand. acs.orgnih.gov This bidentate N,N'-coordination is the most prevalent mode of interaction.

In more complex systems, particularly those involving 2,6-disubstituted pyridine backbones, the pyrrolyl-pyridine framework can act as a tridentate pincer ligand. These ligands, known as pyridine dipyrrolides (PDP), bind to the metal center in a meridional fashion through two deprotonated pyrrole nitrogens and the central pyridine nitrogen. nih.gov While the parent this compound is not a pincer ligand, the principles of its coordination are foundational to understanding these more complex structures. The methyl group at the 4-position of the pyrrole ring in this compound primarily influences the ligand's electronic properties rather than its fundamental coordination behavior.

Synthesis and Characterization of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the pyrrole ring is often facilitated by the use of a base or through the basicity of the metal precursor itself.

Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Ru)

Complexes of this compound with various transition metals have been investigated, with a particular focus on their structural and electronic properties.

Ruthenium (Ru): Ruthenium complexes of pyrrolyl-pyridine ligands have been synthesized and studied for their electrochemical and photophysical properties. For instance, ruthenium(II) terpyridine complexes bearing a pyrrole-tagged 2,2'-dipyridylamine (B127440) ligand have been prepared and characterized using techniques such as ¹H NMR, IR, UV-vis spectroscopy, and mass spectrometry. nih.gov X-ray crystallography has confirmed the coordination of the pyrrole moiety. nih.gov The resulting complexes can be immobilized on electrode surfaces to create electroactive polymer films. nih.gov

Iron (Fe), Cobalt (Co), Nickel (Ni), and Copper (Cu): The synthesis of complexes with these first-row transition metals often involves reacting the ligand with metal chlorides or other salts in a suitable solvent. wikipedia.org For example, Ni(II) complexes with pyridine have been synthesized by refluxing the ligand with NiCl₂·6H₂O in ethanol. wikipedia.org While specific data for this compound is limited, related dipyrromethane complexes of Mn(II), Fe(II), Co(II), and Ni(II) have been synthesized and structurally characterized, revealing pseudotetrahedral geometries for the high-spin Mn, Fe, and Co complexes, and a square-planar geometry for the low-spin Ni complex. wikipedia.org

A representative synthesis for a generic transition metal complex can be described as: MCl₂ + 2 L → [ML₂]Cl₂ where M = Fe, Co, Ni, Cu and L = this compound.

| Complex | Metal Ion | Typical Geometry | Characterization Methods |

| [Ru(tpy)(PPP)Cl]⁺ | Ru(II) | Octahedral | ¹H NMR, IR, UV-vis, Mass Spec, X-ray |

| (dpm)Fe(II)(py)₂ | Fe(II) | Pseudotetrahedral | X-ray Diffraction, SQUID, EPR |

| (dpm)Ni(II)(py)₂ | Ni(II) | Square-planar | X-ray Diffraction, SQUID, EPR |

(Note: Data presented for related pyrrolyl-pyridine and dipyrromethane (dpm) ligands)

Actinide and Lanthanide Complexes

The coordination chemistry of this compound with f-block elements is an emerging area of interest, particularly with more complex pyridine dipyrrolide (PDP) ligands.

Actinide Complexes: A series of actinide(IV) complexes with the bulky pyridine dipyrrolide ligand (MesPDPPh)²⁻ have been synthesized and characterized for thorium (Th) and uranium (U). nsf.gov These complexes, with the general formula An(MesPDPPh)₂, are prepared by reacting the lithium salt of the ligand with the corresponding actinide tetrachloride precursor. nsf.gov Characterization through ¹H NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction has confirmed the formation of these complexes. nsf.gov More recently, neptunium(IV) complexes with a similar PDP ligand have also been reported, providing valuable insights into the electronic structure of transuranic elements. acs.org

Lanthanide Complexes: The study of lanthanide complexes with simple bidentate pyrrolyl-pyridine ligands like this compound is a less developed field. nih.gov While the coordination chemistry of lanthanides with various nitrogen-containing ligands is extensive, specific examples with this particular ligand are not widely reported in the literature. nih.gov However, related tridentate ligands have been shown to form stable 1:1 coordination complexes with lanthanide ions like Er(III). pnnl.gov

Tuning of Ligand Properties Through Substitution and Derivatization

The electronic and steric properties of the this compound ligand can be systematically tuned through chemical modification. These modifications can have a profound impact on the properties of the resulting metal complexes.

Substituents can be introduced at various positions on both the pyridine and pyrrole rings. For example, in related pyridinophane systems, placing electron-donating or electron-withdrawing groups at the 4-position of the pyridine ring provides a direct handle on the electronic properties of the coordinated metal center, which in turn influences the catalytic activity of the complex. wikipedia.org

In a series of bis(pyridinedipyrrolide)zirconium complexes, substituents on the pyrrolide rings were shown to have significant effects on the photoluminescence and electrochemical properties. wikipedia.org While substituents at one position had a limited effect on the absorption and emission profiles, they allowed for the systematic tuning of redox potentials over a range of nearly 600 mV. wikipedia.org Substituents at another position influenced both optical and electrochemical properties through electronic effects and also had a significant impact on the structural flexibility and stability of the complexes. wikipedia.org

| Substitution Position | Effect on Complex Properties | Example of Substituent |

| 4-position of Pyridine | Regulates electronic properties and catalytic activity of the metal center. | Electron-donating or electron-withdrawing groups. |

| Pyrrolide Ring | Tunes photoluminescence, electrochemical properties, and structural stability. | H, Me, Ph, C₆F₅ |

(Note: Data presented for related pyridinophane and pyridine-dipyrrolide ligands)

Electrochemical Properties of Coordination Compounds (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of coordination compounds derived from this compound and its analogs. These studies provide information on the oxidation and reduction potentials of the metal center and the ligand, as well as the reversibility of these processes.

For example, chromium and molybdenum complexes with the 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine ligand exhibit multiple reversible redox processes. nih.gov In the case of the molybdenum complex, a one-electron oxidation was found to be metal-centered, while one- and two-electron reductions were ligand-centered, leading to the formation of ligand radicals. nih.gov

Ruthenium complexes with pyrrole-containing ligands also display interesting electrochemical behavior. A Ru(II) complex with a pyrrole-tagged dipyridylamine ligand showed a Ru(III)/Ru(II) couple at +0.4 V vs Cp₂Fe⁺/⁰ in acetonitrile. nih.gov Upon electropolymerization, this complex demonstrated catalytic activity towards the oxidation of benzyl (B1604629) alcohol. nih.gov

In actinide complexes with PDP ligands, CV studies on uranyl (UO₂²⁺) complexes revealed reversible U(VI)/U(V) reduction couples at modest potentials, suggesting that the reduction of the metal ion is facile. nih.gov

| Complex System | Redox Couple | Potential (vs. reference) | Assignment |

| [Mo(MePDP)₂]⁻ | Oxidation | - | Mo(III)/Mo(IV) |

| [Mo(MePDP)₂]⁻ | Reduction | - | Ligand-based |

| [Ru(tpy)(PPP)Cl]⁺ | Ru(III)/Ru(II) | +0.4 V (vs Cp₂Fe⁺/⁰) | Metal-based |

| (MesPDPPh)UO₂(THF) | U(VI)/U(V) | -1.15 to -1.22 V (vs Fc⁺/⁰) | Metal-based |

(Note: Data presented for related pyrrolyl-pyridine complexes. MePDP = 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine, PPP = N-(3-bis(2-pyridyl)aminopropyl)pyrrole)

Spectroscopic Probes of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to elucidate the nature of the metal-ligand interactions in complexes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of these complexes in solution. Upon coordination, shifts in the proton and carbon signals of the ligand provide evidence of metal binding. For instance, in actinide complexes with PDP ligands, diagnostic signals for the 4-pyridyl proton and the pyrrolide hydrogens are used as spectroscopic benchmarks. nsf.gov The paramagnetic nature of some metal ions, like U(IV) and Np(IV), can lead to significant shifts in the ¹H NMR spectra. nsf.govacs.org

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex. These can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (π→π*) transitions. In ruthenium complexes with pyrrole-substituted ligands, changes in the absorption spectra upon complexation are used to understand the electronic effects of the ligand. acs.org For actinide complexes, intense bands in the visible region are often assigned to LMCT transitions. nsf.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand by observing shifts in the vibrational frequencies of specific bonds. A key indicator of complex formation is the disappearance of the N-H stretch of the pyrrole ring upon deprotonation and coordination.

The combination of these spectroscopic methods, along with X-ray crystallography for solid-state structure determination, provides a comprehensive picture of the coordination environment and the electronic interplay between the this compound ligand and the metal center.

Chemical Reactivity and Mechanistic Studies of 4 4 Methyl 2 Pyrrolyl Pyridine

Investigations into Reaction Pathways and Intermediate Species

The reactivity of 4-(4-Methyl-2-pyrrolyl)pyridine and related compounds has been explored through various transformations, revealing intricate reaction pathways and the formation of transient intermediate species. Mechanistic studies often point to multi-step processes involving radical or ionic intermediates.

Dehydrogenative coupling reactions, for instance, provide a pathway for C-N bond formation. The mechanism for such transformations, mediated by pincer complexes, generally proceeds through four key stages:

Precatalyst Activation and Alcohol Dehydrogenation: The active catalyst initiates the process by dehydrogenating an alcohol to form a ketone.

C-N Coupling: A base-facilitated coupling between the resulting ketone and an amine (like the pyrrole (B145914) moiety) occurs, leading to the formation of an imine-alcohol intermediate. acs.org

Cyclization: The intermediate undergoes a base-promoted cyclization. acs.org

Catalyst Regeneration: The catalyst is regenerated through the release of H2. acs.org

In the context of reductive C-C coupling of pyridines, computational studies have elucidated potential pathways involving zirconium-mediated reactions. These pathways start with the formation of a Zr(II)-pyridine species, which can then proceed through different transition states to form coupled products. nih.gov The formation of cyclometallated intermediates has also been considered as a possible reaction pathway. nih.gov

Photochemical reactions introduce alternative pathways involving different intermediates. For example, the photochemistry of β-pyrrolyl–substituted o-divinylbenzenes, which share structural motifs, suggests a mechanism for intermolecular addition that proceeds via photoinduced electron transfer. This is followed by proton transfer and subsequent radical combinations to yield dimeric products. academie-sciences.fr Similarly, photochemical rearrangements of pyridines can proceed through the formation of 1,3-diradical intermediates, which undergo cyclization and rearomatization to yield bicyclic products. chinesechemsoc.org

| Reaction Type | Proposed Intermediate Species | Key Mechanistic Steps |

| Dehydrogenative Coupling | Imine-alcohol | Alcohol dehydrogenation, C-N coupling, Cyclization |

| Reductive C-C Coupling | Zirconium-bipyridine complex, Cyclometallated species | C-H activation, H2 elimination |

| Photochemical Addition | Radical ions | Photoinduced electron transfer, Proton transfer, Radical combination |

| Photochemical Rearrangement | Diradical species | Energy transfer, Cyclization, Intersystem crossing, Rearomatization |

Regioselective Reactions and Substituent Effects on Reactivity

Regioselectivity is a critical aspect of the reactivity of this compound, determined by the electronic influence of its constituent rings and substituents. The pyridine (B92270) ring is generally susceptible to nucleophilic attack, while the pyrrole ring is prone to electrophilic substitution. The methyl group on the pyrrole ring and the position of the pyrrolyl group on the pyridine ring further modulate this reactivity.

Substituent Effects: The electronic nature of substituents on the pyridine ring significantly impacts the reactivity of related systems. In studies on iron-catalyzed C-C coupling reactions involving pyridinophane complexes, it was observed that electron-withdrawing groups (EWGs) at the 4-position of the pyridine ring resulted in higher catalytic yields compared to electron-donating (EDG) functionalities. nih.gov This effect is directly proportional to the Hammett Parameter (σp) of the substituent, indicating that increased electrophilicity of the pyridine ring enhances its reactivity in this context. nih.gov

The methyl group on the pyrrole ring of this compound is an electron-donating group, which increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. Conversely, the pyrrolyl group acts as an electron-donating substituent on the pyridine ring, influencing its reactivity towards electrophiles and nucleophiles.

Regioselective Reactions: Methods have been developed for the highly regioselective functionalization of the pyridine ring. For instance, mechanochemically activated magnesium can mediate a direct C-4–H alkylation of pyridines with excellent regioselectivity. nih.govorganic-chemistry.org The mechanism is proposed to involve a radical-radical coupling pathway where magnesium(I) species reduce pyridine to form a stable C-4 radical, which then reacts with an alkyl radical. organic-chemistry.org

Furthermore, the regioselectivity of reactions involving benzynes and pyridine N-oxides can be controlled by modifying reaction conditions. This allows for the selective synthesis of either 2-substituted or 3-substituted pyridine derivatives, demonstrating that subtle changes can steer the reaction outcome to a specific regioisomer. rsc.org

| Substituent Position/Type | Effect on Reactivity | Example Reaction |

| 4-position of Pyridine (EWG) | Increased yield nih.gov | Iron-catalyzed C-C coupling |

| 4-position of Pyridine (EDG) | Decreased yield nih.gov | Iron-catalyzed C-C coupling |

| Pyrrole Ring (Methyl group) | Activates pyrrole for electrophilic attack | General electrophilic substitution |

Acid-Base Properties and Proton Transfer Dynamics

The structure of this compound contains two key sites for acid-base chemistry: the basic nitrogen atom of the pyridine ring and the weakly acidic N-H proton of the pyrrole ring. The interplay between these sites can lead to complex proton transfer dynamics, including tautomerism and excited-state intramolecular proton transfer (ESIPT).

Acid-Base Equilibria: The basicity of the pyridine nitrogen is influenced by the electron-donating nature of the 4-methyl-2-pyrrolyl substituent. Theoretical studies on pyridine derivatives have established redox equilibria that involve both proton transfer and electron transfer reactions. mdpi.com The pKa values of the oxidized and reduced species are crucial for defining these equilibria. mdpi.com For related systems, aromatic π-interactions have been shown to facilitate proton transfer from a protonated pyridine, highlighting a non-covalent mechanism for modulating acidity and basicity. nih.gov

Proton Transfer Dynamics: Theoretical investigations into pyrrole-pyridine molecules have revealed that ESIPT is a key photochemical process. rsc.org Non-adiabatic dynamics simulations suggest that upon photoexcitation, an ultrafast proton transfer occurs. This process is often barrierless and can be driven by two complementary mechanisms, leading to the formation of a transient keto species. rsc.orgrsc.org This keto tautomer typically has a large Stokes shift and decays back to the ground state, where a reverse proton transfer restores the original enol form. rsc.org

In a related system, 2-(2',4'-dinitrobenzyl)pyridine, photoirradiation induces a nitro-assisted proton transfer (NAPT). nih.gov This process leads to the formation of a long-lived enamine tautomer, which is responsible for the photochromic properties of the compound. The mechanism involves the nitro group mediating the proton transfer from the methylene bridge to the pyridine nitrogen, overcoming a high energy barrier for a direct jump. nih.gov

| Process | Description | Timescale/Key Feature |

| Acid-Base Equilibrium | Protonation/deprotonation at pyridine N and pyrrole N-H | Governed by pKa values of conjugate acids |

| ESIPT | Excited-state intramolecular proton transfer from pyrrole N-H to pyridine N | Ultrafast, often complete within 80 fs rsc.org |

| NAPT (in analogues) | Nitro-assisted proton transfer | Formation of long-lived tautomers (e.g., enamine) nih.gov |

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of this compound is characterized by its ability to participate in electron transfer reactions, both as a free ligand and when coordinated to a metal center. The aromatic nature of both rings allows for the stabilization of radical ions.

Redox Properties of Ligand and Complexes: Studies on metal complexes with bis(pyrrolyl)pyridine ligands, which are structurally analogous, have shown multiple reversible redox processes. nih.gov Cyclic voltammetry reveals that one- and two-electron reductions are typically ligand-centered. This results in the formation of radical anions where the unpaired electron is predominantly located on the central pyridine ring of the ligand. nih.gov In contrast, oxidation events are often metal-centered. nih.gov

The electronic properties of the ligand directly influence the redox potential of its metal complexes. For iron(III) pyridinophane complexes, an increase in the electron-withdrawing character of substituents on the pyridine ring leads to a shift in the Fe(III)/Fe(II) redox couple to more positive potentials. nih.gov This shift in redox potential correlates directly with the complex's catalytic activity in C-C coupling reactions. nih.gov

Electron Transfer Mechanisms: The mechanism of electron transfer can be coupled to proton transfer (Proton-Coupled Electron Transfer, PCET). In buffered solutions, the excited state of related ruthenium(II) pyridylimidazole complexes can act as a strong hydrogen atom donor through a sequence of electron transfer from the metal to a substrate, coupled with the release of a proton to the buffer base. researchgate.net

The kinetics of electron transfer reactions involving pyridine oxidation by species like peroxomonophosphate have been found to be second order—first order with respect to each reactant. researchgate.net Such studies help in elucidating the plausible reaction mechanisms that are in agreement with experimental observations. researchgate.net

| Compound/Complex Type | Redox Event | Locus of Change |

| Bis(pyrrolyl)pyridine Metal Complexes | Reduction | Ligand-centered (forms MePDP•3- radical) nih.gov |

| Bis(pyrrolyl)pyridine Metal Complexes | Oxidation | Metal-centered (e.g., Mo(III) to Mo(IV)) nih.gov |

| Iron(III) Pyridinophane Complexes | Reduction (Fe(III)/Fe(II)) | Metal-centered, potential influenced by ligand substituents nih.gov |

| Ruthenium(II) Pyridylimidazole Complexes | Excited-State Oxidation | PCET: Electron transfer from Ru(II) coupled with proton release researchgate.net |

Photochemical and Thermochemical Transformations

Upon absorption of light, this compound has the potential to undergo a variety of transformations, including cycloadditions, rearrangements, and photoinduced electron or proton transfers.

Photochemical Reactions: The photochemistry of heterocyclic analogues of stilbenes, including pyrrole and pyridine derivatives, has been studied extensively. academie-sciences.fr Irradiation can lead to intramolecular cycloaddition and cyclization reactions, affording diverse polycyclic products. However, reactivity is highly dependent on the isomer; for example, a 4-pyridyl-isomer of a vinylstyryl system was found to be unreactive, giving only high-molecular-weight products upon prolonged irradiation. academie-sciences.fr

A common photochemical transformation for pyridinium salts involves rearrangement to form structurally complex motifs like bicyclic vinyl aziridines. researchgate.net These reactions are thought to proceed through high-energy intermediates such as "Dewar pyridine" valence isomers. researchgate.net More recent studies propose that energy-transfer catalysis can generate triplet diradical species from pyridines, which then undergo skeletal rearrangements to form bicyclic pyrazolines and other products under mild conditions. chinesechemsoc.org

Photochemical perfluoroalkylation of arenes can be achieved using pyridine N-oxides as reagents. nih.gov This methodology highlights the utility of modified pyridine structures in photoredox catalysis to generate reactive radical species.

Thermochemical Transformations: While detailed thermochemical studies are specific, the stability and reactivity under thermal conditions can be inferred from synthetic procedures. For instance, the synthesis of related neptunium pyridine dipyrrolide complexes involves heating the reaction mixture to around 90 °C for several hours, indicating the thermal stability of the ligand framework under these conditions. acs.org Many organic reactions, such as the Richman-Atkins type cyclization used to form macrocycles containing a pyridine unit, also proceed at elevated temperatures, demonstrating the robustness of the heterocyclic core. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of 4 4 Methyl 2 Pyrrolyl Pyridine

Self-Assembly and Molecular Aggregation Phenomena

The self-assembly and molecular aggregation of pyrrole-pyridine derivatives are driven by a combination of non-covalent interactions, leading to the formation of larger, ordered structures. For analogous compounds like 4-(pyrrol-1-yl)pyridine, concentration-dependent NMR studies have shown significant peak broadening and chemical shifts of the pyridine (B92270) protons at higher concentrations, which is indicative of intermolecular interactions and the formation of aggregates in solution. This behavior is attributed to the interplay of hydrogen bonding and π-stacking interactions between the electron-rich pyrrole (B145914) and electron-deficient pyridine rings.

It is hypothesized that 4-(4-Methyl-2-pyrrolyl)pyridine would exhibit similar self-assembly and aggregation phenomena. The presence of the methyl group on the pyrrole ring could influence the aggregation process. The methyl group is electron-donating, which would increase the electron density of the pyrrole ring, potentially affecting the strength of π-π stacking interactions. Furthermore, the position of the methyl group could introduce steric effects that might favor or hinder specific packing arrangements in the solid state or in solution aggregates.

Investigation of Intermolecular Forces: Hydrogen Bonding, π-Stacking, and Dispersion Interactions

The supramolecular architecture of pyrrole-pyridine compounds is primarily governed by a delicate balance of intermolecular forces.

Hydrogen Bonding: The pyrrole NH group is a potent hydrogen bond donor. In related crystal structures of pyrrole-containing molecules, N-H···N hydrogen bonds are commonly observed, where the nitrogen of a pyridine ring on an adjacent molecule acts as the hydrogen bond acceptor. This interaction is a key contributor to the formation of chains or more complex networks in the solid state. For this compound, it is expected that the pyrrole NH would readily participate in hydrogen bonding with the pyridine nitrogen of a neighboring molecule.

π-Stacking: Aromatic π-stacking is another crucial interaction in the self-assembly of these systems. The electron-rich pyrrole ring can interact favorably with the more electron-deficient pyridine ring of an adjacent molecule. These interactions can be in a face-to-face or offset arrangement. The presence of the methyl group in this compound would likely enhance the electron-donating character of the pyrrole ring, which could strengthen the π-π stacking interactions with the pyridine ring.

A summary of intermolecular interactions observed in analogous pyrrole-pyridine systems is presented in the table below.

| Intermolecular Force | Description | Expected Role in this compound |

| Hydrogen Bonding | N-H (pyrrole) as donor and N (pyridine) as acceptor. | A primary directional force driving self-assembly into chains or networks. |

| π-Stacking | Interaction between the electron-rich pyrrole and electron-deficient pyridine rings. | A significant contributor to the stability of aggregates, potentially enhanced by the methyl group. |

| Dispersion Forces | Weak, non-directional forces arising from temporary dipoles. | Important for overall cohesion within the molecular aggregates. |

Host-Guest Chemistry and Molecular Recognition Capabilities

The combination of a hydrogen-bond-donating pyrrole ring and a hydrogen-bond-accepting pyridine ring within the same molecule makes pyrrole-pyridine scaffolds promising candidates for host-guest chemistry and molecular recognition. The pyrrole NH can act as a binding site for anions, while the pyridine nitrogen can coordinate to metal cations or participate in hydrogen bonding with neutral guest molecules.

While specific host-guest studies on this compound are not available, research on related pyrrole-based receptors has demonstrated their ability to bind various anions, such as halides and oxoanions, through hydrogen bonding interactions. The selectivity and affinity of this binding can be tuned by modifying the electronic properties of the pyrrole and pyridine rings. The methyl group in this compound, being an electron-donating group, might modulate the acidity of the pyrrole NH and thus its anion binding affinity.

Design of Molecular Sensors based on Supramolecular Interactions

Derivatives of 4-(pyrrol-1-yl)pyridine have been investigated as effective colorimetric and fluorescent sensors for anions, particularly nitrite. The sensing mechanism often involves a change in the electronic properties of the molecule upon anion binding, leading to a detectable change in the UV-visible absorption or fluorescence emission spectrum. The binding of an anion to the pyrrole NH group can alter the intramolecular charge transfer characteristics of the molecule.

For this compound, a similar potential for anion sensing can be postulated. The binding of an anion to the pyrrole NH would be expected to cause a perturbation of the electronic structure, which could be transduced into an optical signal. The methyl group's electronic and steric influence would likely play a role in the selectivity and sensitivity of the sensor. For instance, the electron-donating methyl group could increase the electron density on the pyrrole ring, potentially affecting the binding affinity for different anions.

The table below summarizes the anion sensing properties of some related pyrrole-pyridine derivatives.

| Compound | Target Anion | Sensing Method | Limit of Detection (LOD) |

| 4-(pyrrol-1-yl)pyridine | Nitrite | Colorimetric | 0.330 ppm |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Nitrite | Colorimetric | 1.06 ppm |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | Nitrite | Colorimetric | 1.05 ppm |

Luminescence-based sensing offers high sensitivity and is a common strategy in the design of molecular sensors. The fluorescence or phosphorescence of a molecule can be quenched or enhanced upon binding to a target analyte. For pyrrole-pyridine systems, changes in luminescence upon anion binding can be attributed to several mechanisms, including photoinduced electron transfer (PET) and modulation of intramolecular charge transfer (ICT) states.

While there is no specific data on the luminescence of this compound, related pyridine- and pyrrole-containing fluorophores have been extensively studied. The emission properties are highly dependent on the electronic nature of the substituents and the molecular conformation. It is plausible that this compound could exhibit fluorescence, and that this fluorescence could be modulated by the binding of anions or other guests, forming the basis for a luminescence-based sensor. The methyl group would likely influence the quantum yield and emission wavelength of the molecule.

Exploration of Molecular Targets and Biological Interactions Non Clinical Focus

Studies on Molecular Mechanisms of Biological Activity

Receptor Binding Studies at the Molecular Level (e.g., Cholinergic Systems)

No specific studies detailing the binding of 4-(4-Methyl-2-pyrrolyl)pyridine to cholinergic receptors or any other receptor systems have been identified. Research on related pyridine (B92270) derivatives has explored their potential interaction with nicotinic acetylcholine (B1216132) receptors, but direct evidence for the title compound is absent.

Enzyme Inhibition Mechanisms (e.g., Kinases, PI3Ks, SYK)

The pyrrolopyridine core is a known hinge-binding motif for many protein kinases, and numerous derivatives have been investigated as inhibitors of kinases such as PI3Ks, SYK, and others involved in cell signaling pathways. However, specific inhibitory data, including IC50 values or detailed mechanisms of action for this compound against these or any other enzymes, are not documented in the available literature.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

General studies on pyridine-containing compounds have shown various interactions with biological macromolecules. These can include intercalation with DNA or binding to specific protein pockets. Without experimental data for this compound, any discussion on its potential interactions would be purely speculative.

Structure-Activity Relationships at the Molecular Level for Potential Biological Applications

The development of structure-activity relationships (SAR) requires a dataset of structurally related compounds with corresponding biological activity data. Due to the lack of biological data for this compound and its close analogs, a meaningful SAR analysis cannot be constructed.

Investigation of Antimicrobial Mechanisms (e.g., Biofilm Inhibition, Specific Bacterial Target Interactions)

While various pyridine and pyrrole (B145914) derivatives have demonstrated antimicrobial properties, no studies were found that specifically investigated the antimicrobial activity of this compound. Consequently, there is no information on its potential mechanisms of action, such as biofilm inhibition or interaction with specific bacterial targets.

Advanced Applications in Materials Science and Catalysis

Incorporation into Functional Materials for Optoelectronic or Electronic Applications

The integration of pyrrolyl-pyridine scaffolds into functional materials is a promising area of research, particularly for optoelectronic and electronic applications. The inherent properties of these compounds, such as their tunable electronic energy levels and ability to participate in charge-transfer processes, are highly desirable for the creation of new materials with tailored functionalities.

The combination of electron-donating pyrrole (B145914) and electron-accepting pyridine (B92270) units within the same molecule can lead to the formation of intramolecular charge-transfer (ICT) systems. This characteristic is fundamental to the design of materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. For instance, theoretical studies on pyridine-pyrrole oligomers have shown that their structural and optoelectronic properties can be systematically investigated, revealing that helical structures are often the most stable conformers. rsc.org The absorption spectra of these helical oligomers are composed of multiple electronic transitions, a property that can be tuned by altering the length of the oligomer chain. rsc.org

Furthermore, pyrrole-containing compounds are known to be key components in various functional materials, including dyes, semiconductors, and sensors. acs.org The derivatization of the pyrrole or pyridine ring, such as with the methyl group in 4-(4-Methyl-2-pyrrolyl)pyridine, can further modify the electronic properties and influence the performance of the resulting material. The synthesis of pyridine-coupled pyrrolyl BODIPY dyes, for example, has led to fluorescent probes capable of highly selective sensing. dntb.gov.ua Thiophene-based pyridine derivatives with a D-π-A (donor-π-acceptor) structure have also been shown to exhibit large two-photon absorption cross-sections, making them suitable for bio-imaging applications in the near-infrared region. rsc.org

The table below summarizes the potential optoelectronic applications of materials based on pyrrolyl-pyridine structures, drawing parallels for the potential of this compound.

| Application Area | Potential Role of Pyrrolyl-Pyridine Moiety | Relevant Research Findings for Related Compounds |

| Organic Light-Emitting Diodes (OLEDs) | Emitter materials, host materials, or charge-transporting layers. | Pyridine and its derivatives are utilized in organoelectronics. researchgate.net |

| Organic Photovoltaics (OPVs) | Donor or acceptor materials in the active layer. | Pyrroles are found in semiconductor materials. acs.org |

| Fluorescent Sensors | Sensing element that exhibits changes in fluorescence upon analyte binding. | Pyridine-coupled pyrrolyl BODIPYs used for selective picric acid detection. dntb.gov.ua |

| Non-linear Optics | Chromophores with large two-photon absorption cross-sections. | Thiophene-based pyridine derivatives show strong two-photon absorption. rsc.org |

| Bio-imaging | Fluorescent probes for cellular imaging. | Thiophene-based pyridine derivatives used for imaging HepG2 cells. rsc.org |

Application as Ligands in Organic and Inorganic Catalysis

The nitrogen atoms in both the pyrrole and pyridine rings of this compound make it an excellent candidate for use as a ligand in catalysis. Ligands play a crucial role in determining the activity, selectivity, and stability of metal-based catalysts. Pyrrolyl-pyridine derivatives can act as bidentate ligands, coordinating to a metal center through the nitrogen atoms of both heterocyclic rings.

Homogeneous Catalysis

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, pyrrolyl-pyridine ligands can be used to create well-defined metal complexes with specific catalytic properties. The electronic and steric environment around the metal center can be finely tuned by modifying the substituents on the pyrrolyl-pyridine framework.

Pyridine and its derivatives are widely recognized for their importance as ligands in transition metal-catalyzed reactions. researchgate.net They are integral components in a vast array of catalytic transformations. Similarly, pyrrole-based ligands have been employed in various catalytic systems. The combination of these two heterocycles in one molecule offers the potential for unique ligand properties.

Research on bis(pyrrolyl)pyridine pincer ligands, which have a central pyridine ring flanked by two pyrrole units, has demonstrated their ability to support a range of metal ions and participate in redox chemistry. nih.gov Studies on chromium and molybdenum complexes with such ligands have shown that both metal-centered and ligand-centered redox processes can occur, which is a key aspect of many catalytic cycles. nih.gov These pincer complexes have been investigated for their catalytic activity in various reactions, including tandem Heck alkynylation/cyclization reactions. acs.org While this compound is not a pincer ligand, the principles of ligand design and their influence on catalysis are transferable.

The table below outlines potential homogeneous catalytic applications for metal complexes of this compound, based on the known reactivity of related systems.

| Catalytic Reaction | Metal Center | Role of Pyrrolyl-Pyridine Ligand | Reference to Related Systems |

| Hydrosilylation | Titanium, Ruthenium | Stabilizes the active metal species and influences regioselectivity. | Titanocene-catalyzed hydrosilylation of pyridines. nih.gov Ruthenium macrocycles with pyridine bis(carboxamide) ligands for hydrosilylation. rsc.org |

| Cross-Coupling Reactions | Palladium | Controls the oxidative addition and reductive elimination steps. | Pyrrolyl-pyridine based palladium pincer complexes in Heck reactions. acs.org |

| Water Oxidation | Iridium | Stabilizes high oxidation states of the metal center. | Pyridine alkoxide chelate ligands promoting water-oxidation catalysis. osti.gov |

| C-H Activation/Functionalization | Rhodium | Directs the metal to a specific C-H bond for functionalization. | Rhodium-catalyzed dearomatization of pyridines. researchgate.net |

Heterogeneous Catalysis (if applicable through functionalization)

The principles of using pyrrolyl-pyridine ligands can be extended to heterogeneous catalysis, where the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. This is often achieved by immobilizing the homogeneous catalyst onto a solid support.

Functionalization of the this compound ligand would be a key step in creating a heterogeneous catalyst. For instance, a reactive group could be introduced onto the pyrrole or pyridine ring, allowing it to be covalently attached to a solid support such as silica, alumina, or a polymer resin. This approach combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst.

An example of a related approach is the use of sulfated zirconium oxide capped with silylium-like ions to support an iridium-pyridine complex for the hydroboration of pyridines. nsf.gov This demonstrates the feasibility of heterogenizing pyridine-based catalysts. Another strategy involves the incorporation of pyridine and pyrrole moieties into porous organic polymers (POPs), which can then act as heterogeneous organocatalysts. researchgate.net These materials benefit from high surface area, stability, and tunable porosity. researchgate.net

The potential for creating heterogeneous catalysts from this compound is summarized in the table below.

| Support Material | Method of Immobilization | Potential Catalytic Application | Reference to Related Systems |

| Silica or Alumina | Covalent attachment via a functionalized linker on the ligand. | Fine chemical synthesis, such as hydrogenations or oxidations. | General principles of supported catalysis. |

| Porous Organic Polymers (POPs) | Incorporation of the pyrrolyl-pyridine unit as a monomer during polymerization. | CO2 reduction, reductive amination. | Heterogeneous organocatalysts for CO2 reduction. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Use as a building block (linker) in the MOF structure. | Size-selective catalysis, gas storage and separation. | MOFs used in dearomative hydroboration. nsf.gov |

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for Structurally Complex Analogs

The future development of 4-(4-Methyl-2-pyrrolyl)pyridine chemistry is intrinsically linked to the ability to create more complex and diverse analogs. While foundational syntheses exist, a significant challenge lies in developing more efficient, selective, and sustainable methods. Current strategies often rely on classical condensation or cross-coupling reactions, which may lack the precision needed for creating highly functionalized derivatives.

Future research should focus on late-stage functionalization techniques, which allow for the introduction of various substituents onto the core structure at a later step in the synthesis. This approach is more efficient than synthesizing each new analog from scratch. Furthermore, the development of photocatalyzed or electro-catalyzed reactions could provide milder and more selective pathways for creating carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org A key goal is to achieve regioselective functionalization, particularly at the C-4 position of the pyridine (B92270) ring, which has historically been a challenge in pyridine chemistry. acs.org The invention of novel blocking groups or directing groups tailored for the pyrrolylpyridine system could enable exquisite control over substitution patterns. acs.org

Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

A significant opportunity for advancement lies in elucidating the precise relationships between the molecular structure of this compound analogs and their resulting chemical and physical properties. The strategic placement of the methyl group already influences the electronic landscape of the molecule, but a systematic exploration of other substituents is needed.

An integrated approach combining experimental analysis with computational modeling will be crucial. nih.gov Experimental techniques such as UV-visible and fluorescence spectroscopy can probe the photophysical properties, while cyclic voltammetry can reveal the redox behavior. nih.gov These experimental results can then be rationalized and predicted through computational methods like Density Functional Theory (DFT). nih.gov DFT studies can model how different electron-donating or electron-withdrawing groups at various positions on the pyrrole (B145914) or pyridine rings affect the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn govern its electronic and optical properties. This synergistic approach will accelerate the rational design of new molecules with tailored characteristics, such as specific emission wavelengths for OLEDs or optimized redox potentials for catalytic applications. nih.govnih.gov

Below is a table outlining a potential research plan to investigate structure-property relationships in novel analogs.

| Analog Series | Substituent Position | Property to Investigate | Experimental Technique | Computational Method |

| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Pyrrole C5 | Photoluminescence Quantum Yield | Steady-State & Time-Resolved Spectroscopy | TD-DFT |

| Electron-withdrawing groups (e.g., -CF3, -CN) | Pyridine C3/C5 | Redox Potential | Cyclic Voltammetry | DFT (HOMO/LUMO calculation) |

| Halogens (e.g., F, Cl, Br) | Pyrrole C3/C5 | Intersystem Crossing Rate | Transient Absorption Spectroscopy | Spin-Orbit Coupling Calculations |

| Bulky Groups (e.g., t-butyl) | Pyrrole N1 | Metal Coordination Geometry | X-ray Crystallography | DFT Geometry Optimization |

Exploration of New Application Domains in Emerging Technologies

The inherent electronic and coordination properties of the this compound framework make it a prime candidate for several emerging technologies. While its potential is broad, targeted research is needed to translate this potential into practical applications.

In materials science, derivatives of this compound could serve as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tunable electronic properties are key to developing materials that can efficiently transport charge or emit light at specific frequencies. Another promising area is in the development of chemical sensors. By functionalizing the core structure with specific recognition units, it may be possible to create sensors that exhibit a change in fluorescence or an electrochemical signal upon binding to a target analyte. Furthermore, the dearomatization of the heterocyclic rings through photocatalysis offers a strategy to convert these flat, 2D structures into complex, C(sp3)-rich 3D architectures, which are of high value in drug discovery and materials science. acs.org

Interdisciplinary Research with Other Scientific Fields

Maximizing the impact of research on this compound will require extensive collaboration across different scientific fields. The synthesis of novel, complex analogs by organic chemists is just the first step. tripod.com

Medicinal Chemistry: Collaboration with medicinal chemists and biologists could explore the potential of these compounds as scaffolds for new therapeutic agents. Pyrrole and pyridine motifs are present in many biologically active molecules, and derivatives of this compound could be screened for activity against various diseases. nih.govnih.gov

Coordination Chemistry: The bidentate nature of the pyrrolyl-pyridine unit makes it an excellent ligand for coordinating with metal ions. nih.govnsf.gov Research with inorganic and organometallic chemists could lead to the development of novel catalysts for a range of chemical transformations or the creation of new metal-organic frameworks (MOFs) with unique porous or electronic properties. nih.govnih.gov Studies on related pyridine dipyrrolide ligands have shown their ability to form stable complexes with a variety of metals, including actinides, suggesting robust coordination capabilities. nsf.govnih.govacs.org

Materials Science and Engineering: Partnership with materials scientists is essential to fabricate and test devices that incorporate these compounds, such as OLEDs, solar cells, or sensors. This collaboration ensures that the molecular design is compatible with device architecture and manufacturing processes.

By fostering these interdisciplinary connections, the scientific community can fully harness the potential of this compound and its derivatives, paving the way for innovations in medicine, technology, and fundamental chemical science.

Q & A

Basic: How can researchers optimize the synthesis of 4-(4-Methyl-2-pyrrolyl)pyridine to achieve high yield and purity?

Methodological Answer:

The synthesis of pyridine derivatives often employs cross-coupling reactions, such as the Suzuki-Miyaura method. For example, 4-(anthracen-9-yl)pyridine was synthesized using 9-bromoanthracene and pyridin-4-ylboronic acid under palladium catalysis . Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for aryl-pyridine couplings.

- Purification : Column chromatography on silica gel is critical for isolating the target compound from byproducts.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Yield optimization : Reaction temperature (80–110°C) and stoichiometric ratios (1:1.2 for boronic acid:halide) are pivotal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.